2-Chloro-5-phenylpyrazine
CAS No.: 25844-73-9
Cat. No.: VC21335451
Molecular Formula: C10H7ClN2
Molecular Weight: 190.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25844-73-9 |
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Molecular Formula | C10H7ClN2 |
Molecular Weight | 190.63 g/mol |
IUPAC Name | 2-chloro-5-phenylpyrazine |
Standard InChI | InChI=1S/C10H7ClN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H |
Standard InChI Key | IKWXPYFPNVAWJY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CN=C(C=N2)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C=N2)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Basic Properties
2-Chloro-5-phenylpyrazine consists of a pyrazine core (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 2 and a phenyl group at position 5. Based on general principles of heterocyclic chemistry, this compound would be expected to:
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Have a molecular formula of C₁₀H₇ClN₂
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Possess aromatic properties due to both the pyrazine core and phenyl substituent
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Exhibit reactivity influenced by both the electron-withdrawing effect of the chlorine substituent and the electronic properties of the phenyl group
Comparison with Related Compounds
The search results provide information about structurally related but distinct compounds. 2-Chloro-5-phenylpyridine (found in search result ) differs fundamentally from 2-Chloro-5-phenylpyrazine in its core structure:
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2-Chloro-5-phenylpyridine contains a pyridine ring with one nitrogen atom
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2-Chloro-5-phenylpyrazine contains a pyrazine ring with two nitrogen atoms at positions 1 and 4
This difference in heterocyclic structure would likely result in different chemical properties, reactivities, and potential biological activities.
Another related compound class found in the search results is 5-chloro-N-phenylpyrazine-2-carboxamides, which do contain a pyrazine core but differ in their substitution pattern:
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5-chloro-N-phenylpyrazine-2-carboxamides have a chlorine at position 5 and a carboxamide group (-CONH-phenyl) at position 2
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2-Chloro-5-phenylpyrazine has a chlorine at position 2 and a phenyl group directly attached at position 5
Synthesis and Characterization Methods
Characterization Techniques
Based on analytical methods used for related pyrazine compounds, 2-Chloro-5-phenylpyrazine would likely be characterized by:
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¹H-NMR and ¹³C-NMR spectroscopy
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FT-IR spectroscopy
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Melting point determination
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Elemental analysis
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Mass spectrometry
For related compounds, mass spectrometry analysis showed characteristic fragmentation patterns. For example, in one compound, the full-scan spectrum contained the [M+H]+ ion, followed by the loss of water in the MS² spectrum, and further fragmentation produced fragments corresponding to the loss of HCl and the benzene ring .
Biological Activity and Structure-Activity Relationships
Structure-Activity Relationships in Pyrazine Derivatives
Research on related pyrazine compounds suggests that structural modifications significantly impact biological activity. The following table summarizes examples of biological activity for various 5-chloro-N-phenylpyrazine-2-carboxamides with different substituents on the phenyl ring:
Compound | R Substituent | MIC against M. tuberculosis H37Rv (μg/mL) | Cytotoxicity IC₅₀ (μM) | Selectivity Index |
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6 | 2,5-(CH₃)₂ | 1.56 | 11.66 | 1.96 |
7 | 4-C₂H₅ | 1.56 | 7.17 | 2.41 |
8 | 4-i-Pr | 1.56 | 14.44 | 2.55 |
12 | 2-Cl | 3.13 | 6.72 | 0.58 |
14 | 3,4-Cl₂ | 3.13 | 9.10 | 0.88 |
20 | 2-Cl-5-CH₃ | 1.56 | 15.84 | 2.86 |
21 | 5-Cl-2-OH | 1.56 | 40.59 | 7.39 |
22 | 3-Cl-4-OH | 3.13 | 12.9 | 1.17 |
This data demonstrates how variations in substituent patterns affect both antimycobacterial activity and cytotoxicity . Notably, the research indicated that the phenyl part of the molecule could tolerate many different substituents while maintaining antimycobacterial activity .
Physicochemical Properties and Structure-Property Relationships
Lipophilicity Studies
For related pyrazine derivatives, lipophilicity has been both calculated (as log P) and measured experimentally by RP-HPLC (expressed as log k) . These studies found a linear correlation between predicted log P values and measured log k values for most compounds .
Molecular Modeling Insights
Energy minimization studies on related compounds have provided insights into their preferred conformations. For example, compounds with ortho substituents on the phenyl ring were found to adopt conformations allowing for intramolecular hydrogen bonding, with the amide bond preferentially in the trans configuration . These structural features can significantly influence both the physical properties and biological activities of these compounds.
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